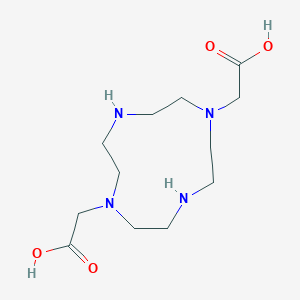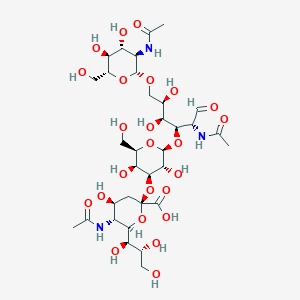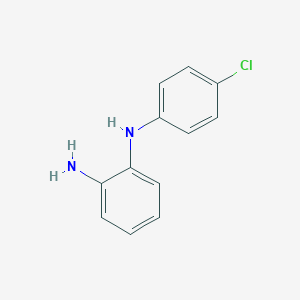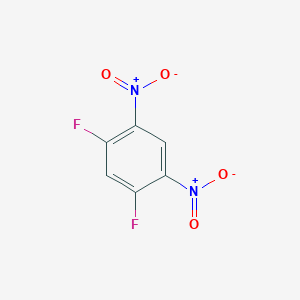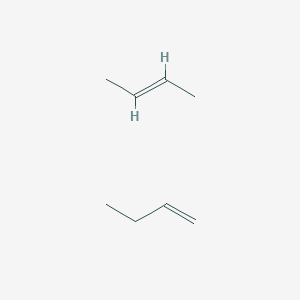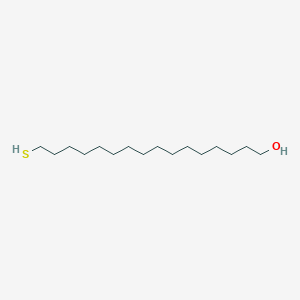
氯霉素琥珀酸钠
描述
氯霉素钠琥珀酸酯: 是一种广谱抗生素,用于治疗严重的细菌感染。它是一种氯霉素的酯前药,这意味着它在体内被转化为活性形式的氯霉素。氯霉素钠琥珀酸酯由于其溶解度比氯霉素高,因此特别适用于静脉注射 .
作用机制
氯霉素钠琥珀酸酯被水解成氯霉素,后者与细菌核糖体的50S亚基结合。这种结合抑制肽酰转移酶活性,阻止蛋白质合成过程中肽键的形成。结果,细菌生长停止 .
科学研究应用
化学: 氯霉素钠琥珀酸酯在分子生物学中用于遗传实验中的细菌选择。它也用于合成各种衍生物,用于研究目的 .
生物学: 在生物学研究中,氯霉素钠琥珀酸酯被用于研究细菌蛋白质合成和抗生素耐药机制 .
生化分析
Biochemical Properties
Chloramphenicol sodium succinate is hydrolyzed into the active form, chloramphenicol, in the body . Chloramphenicol binds to bacterial ribosomes and prevents translation . It resembles uridine-5’-phosphate and binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, which prevents translation .
Cellular Effects
Chloramphenicol sodium succinate, once converted to chloramphenicol, has a broad-spectrum antibiotic effect. It inhibits bacterial protein synthesis by binding to the bacterial ribosome and preventing translation . This action can affect various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Chloramphenicol sodium succinate involves its conversion to Chloramphenicol, which then binds to bacterial ribosomes and inhibits protein synthesis . Chloramphenicol binds to the residues A2451 and A2452 in the 23S rRNA of the 50S ribosomal subunit of E. coli, preventing translation .
Temporal Effects in Laboratory Settings
The effects of Chloramphenicol sodium succinate change over time in laboratory settings. It is hydrolyzed into the active form, Chloramphenicol, in the body . The bioavailability of Chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but the range is quite variable .
Dosage Effects in Animal Models
The effects of Chloramphenicol sodium succinate vary with different dosages in animal models .
Metabolic Pathways
Chloramphenicol sodium succinate is metabolized (hydrolyzed) by esterases in the body to active Chloramphenicol . Most of a Chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate .
Transport and Distribution
Chloramphenicol sodium succinate, once converted to Chloramphenicol, is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta .
Subcellular Localization
Chloramphenicol sodium succinate, once converted to Chloramphenicol, is a small molecule that diffuses well into many body tissues including cerebral spinal fluid (CSF) - even in the absence of inflamed meninges, eye, pleural fluid, synovial fluid, ascitic fluid, liver, and kidneys .
准备方法
合成路线和反应条件: 氯霉素钠琥珀酸酯是由氯霉素与琥珀酸酐在有机胺催化剂的存在下酯化而合成的。该反应涉及氯霉素羟基与琥珀酸酐羧基之间酯键的形成 .
工业生产方法: 在工业生产中,氯霉素钠琥珀酸酯通过将氯霉素溶解在合适的溶剂中,并在受控条件下与琥珀酸酐反应来制备。然后纯化产品并将其转化为其钠盐形式,用于制药 .
化学反应分析
反应类型: 氯霉素钠琥珀酸酯发生水解,释放出活性氯霉素。这种水解是由体内酯酶催化的 .
常见试剂和条件:
水解: 水和酯酶是氯霉素钠琥珀酸酯水解中涉及的主要试剂。
氧化和还原: 氯霉素钠琥珀酸酯在生理条件下通常不发生氧化或还原反应.
主要产物: 水解的主要产物是氯霉素,它通过抑制细菌蛋白质合成来发挥抗生素作用 .
相似化合物的比较
类似化合物:
氯霉素: 氯霉素钠琥珀酸酯的活性形式,用于口服和局部给药.
氯霉素棕榈酸酯: 氯霉素的酯前药,用于口服给药.
独特性: 氯霉素钠琥珀酸酯的独特性在于其溶解度和适合静脉注射。与口服使用的氯霉素棕榈酸酯不同,氯霉素钠琥珀酸酯是治疗需要快速和控制抗生素递送的严重感染的首选 .
属性
CAS 编号 |
982-57-0 |
|---|---|
分子式 |
C15H16Cl2N2O8.Na C15H16Cl2N2NaO8 |
分子量 |
446.2 g/mol |
IUPAC 名称 |
sodium;4-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H16Cl2N2O8.Na/c16-14(17)15(24)18-10(7-27-12(22)6-5-11(20)21)13(23)8-1-3-9(4-2-8)19(25)26;/h1-4,10,13-14,23H,5-7H2,(H,18,24)(H,20,21);/t10-,13-;/m1./s1 |
InChI 键 |
OQAWGHRXAVKAIG-HTMVYDOJSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)[O-])NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na+] |
手性 SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
规范 SMILES |
C1=CC(=CC=C1C(C(COC(=O)CCC(=O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].[Na] |
外观 |
White solid |
Key on ui other cas no. |
982-57-0 |
物理描述 |
Chloramphenicol sodium succinate is a white powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
3544-94-3 (Parent) |
溶解度 |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) |
同义词 |
1-[(2R,3R)-2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Sodium Salt; Mono[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] Ester Butanedioic Acid Monosodium Salt; Betamicetin; Chloramphen |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloramphenicol sodium succinate is a prodrug that is hydrolyzed in vivo to Chloramphenicol. [] Chloramphenicol acts by reversibly binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase activity. [] This binding interferes with the elongation process of protein synthesis, effectively preventing bacterial cell growth. []
ANone: While a detailed spectroscopic analysis is not provided in these abstracts, Chloramphenicol sodium succinate is the sodium succinate ester of Chloramphenicol. This means a succinic acid moiety is attached to the Chloramphenicol molecule, and the carboxyl group of succinic acid is present in its sodium salt form.
A: Research suggests Chloramphenicol sodium succinate can be loaded onto silicone hydrogel contact lenses, demonstrating potential for sustained release in treating ocular bacterial infections. [] The drug release was found to be directly proportional to the loading concentration. []
ANone: Chloramphenicol sodium succinate is not known to possess catalytic properties. Its primary application stems from the antibacterial activity of its active metabolite, Chloramphenicol.
ANone: The provided abstracts do not delve into computational chemistry studies or QSAR models for Chloramphenicol sodium succinate.
A: Information regarding the stability of different Chloramphenicol sodium succinate formulations is limited in the abstracts. One study mentions that Chloramphenicol sodium succinate can be hydrolyzed to active Chloramphenicol in ventricular fluid. []
ANone: The provided research abstracts do not specifically address SHE regulations concerning Chloramphenicol sodium succinate.
A: Chloramphenicol sodium succinate, when administered intramuscularly, is well absorbed and achieves therapeutic levels in the blood. [] Studies in children showed peak blood levels comparable to those achieved with intravenous administration, suggesting efficient absorption from muscle tissue. []
A: In a study on adult horses, the mean bioavailability of Chloramphenicol base after oral administration was found to be 28%, significantly lower than the bioavailability achieved with intravenous Chloramphenicol sodium succinate. []
A: Age significantly impacts the pharmacokinetics of Chloramphenicol in foals. Studies show that elimination half-life (t1/2 beta) decreases significantly from 5.29 hours in one-day-old foals to 0.34 hours in 42-day-old foals, indicating faster clearance with increasing age. [] This highlights the importance of age-specific dosing regimens for this drug in horses.
A: Hemodialysis can significantly increase the total body clearance (ClTB) of Chloramphenicol, especially in patients with compromised liver function. [] This increase in clearance during dialysis necessitates careful monitoring of drug levels and potential dose adjustments. []
A: Studies suggest that treatment of bacterial meningitis in children with intramuscular Chloramphenicol sodium succinate, combined with oral probenecid and chloramphenicol palmitate, can be as effective as intravenous administration of Chloramphenicol. [] This suggests that alternative routes of administration can be considered for this condition.
A: While the provided abstracts do not extensively cover resistance mechanisms, one study investigating Haemophilus species bacteremia in adults highlights a concerning trend of increasing resistance to Chloramphenicol. [] This underscores the importance of monitoring resistance patterns and adapting treatment strategies accordingly.
A: One study explored the possibility of using silicone hydrogel contact lenses as a sustained-release platform for Chloramphenicol sodium succinate in treating ocular infections. [] This approach holds promise for improving patient compliance and achieving targeted drug delivery to the eye.
ANone: The provided abstracts do not discuss specific biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects associated with Chloramphenicol sodium succinate.
ANone: Several analytical methods are mentioned in the research for measuring Chloramphenicol and its metabolites in various biological matrices:
- High-Performance Liquid Chromatography (HPLC): Utilized for determining Chloramphenicol concentrations in plasma and milk. [, , , ]
- Microbiological Assay: Used to determine plasma chloramphenicol concentrations. []
- Chloramphenicol-ELISA: Employed for monitoring serum chloramphenicol concentrations. []
- Chemical Colorimetric Method: Used to quantify plasma chloramphenicol levels. []
A: Yes, radial-compression liquid chromatography allows for the direct and simultaneous measurement of Chloramphenicol and its monosuccinate ester in minute plasma samples (as small as 10 μL). [] This method offers a rapid and efficient way to analyze both compounds in clinical settings.
ANone: The environmental impact and degradation of Chloramphenicol sodium succinate are not discussed in the provided abstracts.
ANone: The provided abstracts do not discuss studies specifically addressing the dissolution rate or solubility of Chloramphenicol sodium succinate in various media.
A: While not extensively detailed, some abstracts mention validation parameters like accuracy, precision, and specificity for the employed analytical methods, emphasizing the importance of reliable and robust analytical techniques. [, ]
ANone: The research papers provided do not delve into the specifics of quality control and assurance measures during the development, manufacturing, or distribution of Chloramphenicol sodium succinate.
ANone: The abstracts do not discuss the potential of Chloramphenicol sodium succinate to induce an immune response or any strategies to address immunogenicity concerns.
ANone: The research provided does not provide information on interactions between Chloramphenicol sodium succinate and drug transporters.
A: Contrary to its effects observed in other species, Chloramphenicol, even at doses causing a significant decrease in the activity of hepatic biotransformation enzymes (aniline hydroxylase and ethylmorphine N-demethylase), did not prolong the duration of pentobarbital or ketamine/xylazine anesthesia in guinea pigs. [] This suggests species-specific differences in drug interactions and highlights the importance of considering species-specific metabolism when extrapolating data.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


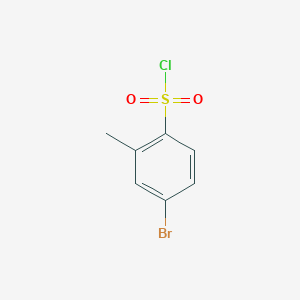
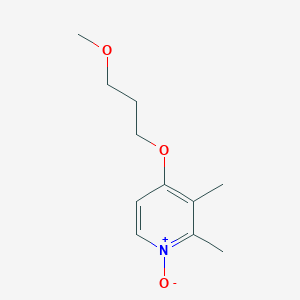
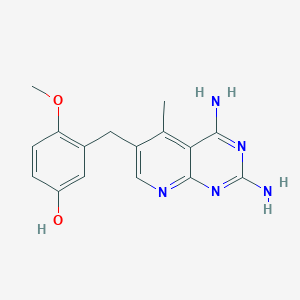
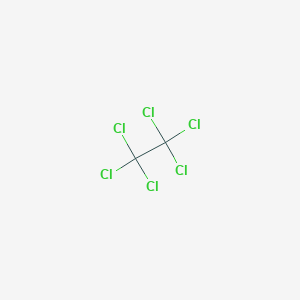
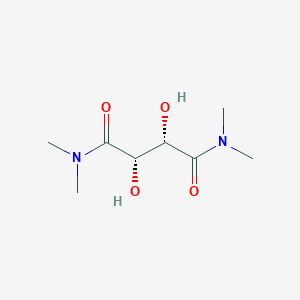
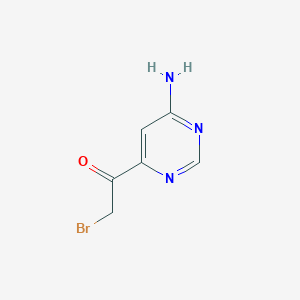
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

